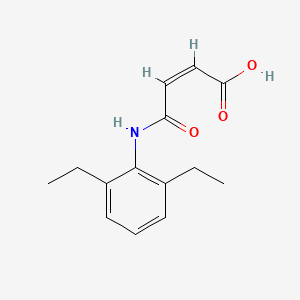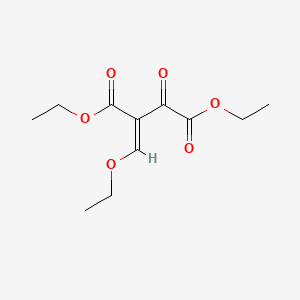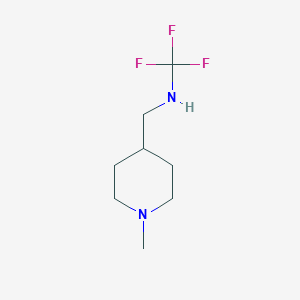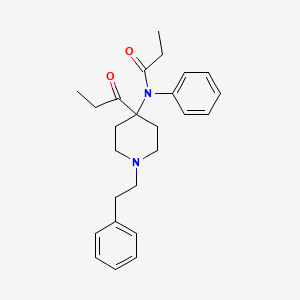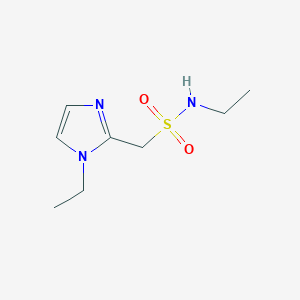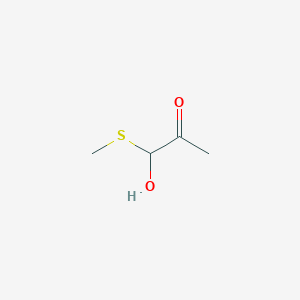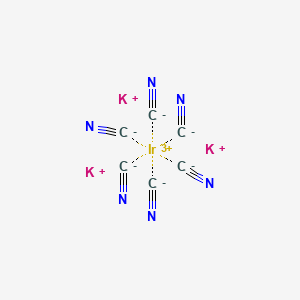![molecular formula C10H10ClNO2 B13948231 2-[3-(Chloroacetyl)phenyl]acetamide CAS No. 342422-38-2](/img/structure/B13948231.png)
2-[3-(Chloroacetyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Chloroacetyl)phenyl]acetamide is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a chloroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Chloroacetyl)phenyl]acetamide typically involves the reaction of 3-chloroacetylphenylamine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:
3-Chloroacetylphenylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as toluene or dichloromethane can also aid in the purification process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Chloroacetyl)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form alcohols.
Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted acetamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2-[3-(Chloroacetyl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: It is used in the development of polymers and other materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-[3-(Chloroacetyl)phenyl]acetamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: A simpler derivative without the chloroacetyl group.
N-(4-Bromophenyl)acetamide: A similar compound with a bromine substituent instead of chlorine.
2-Chloroacetamide: A related compound with a simpler structure.
Uniqueness
2-[3-(Chloroacetyl)phenyl]acetamide is unique due to the presence of both the chloroacetyl and acetamide groups, which confer specific reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in medicinal chemistry make it a valuable compound for research and development .
Propriétés
Numéro CAS |
342422-38-2 |
|---|---|
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
2-[3-(2-chloroacetyl)phenyl]acetamide |
InChI |
InChI=1S/C10H10ClNO2/c11-6-9(13)8-3-1-2-7(4-8)5-10(12)14/h1-4H,5-6H2,(H2,12,14) |
Clé InChI |
WLSWITXOQVQNER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)CCl)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


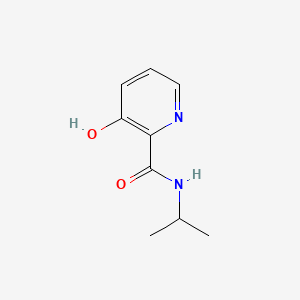
![2-Amino-1-(8-(mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948157.png)



